N-(1-Naphtyl)éthylènediamine

Vue d'ensemble

Description

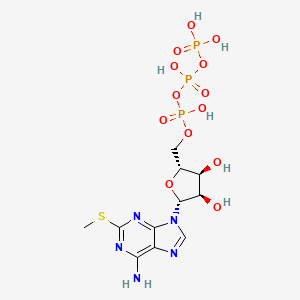

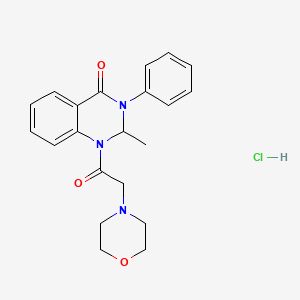

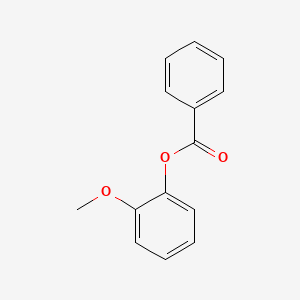

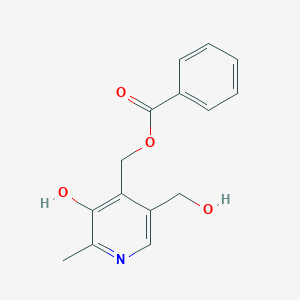

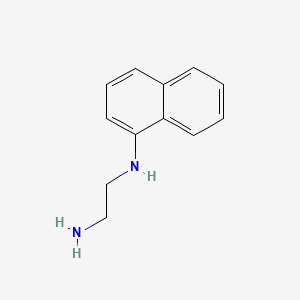

N1-(naphtalén-1-yl)éthane-1,2-diamine est un composé organique de formule moléculaire C12H14N2. Il s'agit d'un dérivé de l'éthylènediamine, où l'un des atomes d'hydrogène est remplacé par un groupe naphtyle. Ce composé est connu pour ses applications dans diverses réactions chimiques et son rôle de réactif en chimie analytique .

Applications De Recherche Scientifique

N1-(naphtalén-1-yl)éthane-1,2-diamine est largement utilisé en recherche scientifique en raison de sa polyvalence :

Médecine : Il a des applications dans la préparation de divers intermédiaires pharmaceutiques et de composés actifs.

Industrie : Le composé est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme par lequel N1-(naphtalén-1-yl)éthane-1,2-diamine exerce ses effets implique sa capacité à agir comme un ligand bidentate, formant des composés de coordination avec les métaux. Cette propriété est due à la présence de deux groupes amine qui peuvent se coordonner avec les ions métalliques . Les cibles moléculaires et les voies du composé comprennent son interaction avec les ions métalliques pour former des complexes stables, qui sont utiles dans diverses applications analytiques et synthétiques .

Mécanisme D'action

Target of Action

N-(1-Naphthyl)ethylenediamine (NEDA) primarily targets nitrates, nitrites, and sulfonamides in blood . It is a part of Griess reagents, which are used in quantitative inorganic analysis .

Mode of Action

NEDA acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . It undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .

Biochemical Pathways

NEDA is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . The diazo compound formed accounts for the red coloration typical for a positive result .

Pharmacokinetics

Its solubility in water is 30 g/1000 ml (dihydrochloride, 20 °c) , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of NEDA’s action is the formation of a strongly colored azo compound when it undergoes a diazonium coupling reaction in the presence of nitrite . This color change is used in the quantitative analysis of nitrate and nitrite in water samples .

Action Environment

The action of NEDA can be influenced by environmental factors. For instance, the diazonium coupling reaction used in the analysis of nitrate and nitrite requires the sample to be first neutralized and then treated with dilute hydrochloric acid at 0 - 5 °C to give nitrous acid . Therefore, temperature and pH are critical factors in this process. Furthermore, NEDA should be stored under an inert atmosphere and protected from moisture to maintain its stability and efficacy.

Analyse Biochimique

Biochemical Properties

N-(1-Naphthyl)ethylenediamine plays a significant role in biochemical reactions, particularly in the detection of nitrites. It interacts with nitrite ions to form a diazonium compound, which subsequently couples with another molecule to produce a colored azo compound. This reaction is the basis of the Griess test, widely used for the quantitative analysis of nitrites in biological samples . Additionally, N-(1-Naphthyl)ethylenediamine can act as a bidentate ligand, forming coordination compounds with metals such as platinum .

Cellular Effects

N-(1-Naphthyl)ethylenediamine influences various cellular processes, particularly those involving nitrite metabolism. In cells, it reacts with nitrite ions to form colored azo compounds, which can be detected spectrophotometrically. This reaction is crucial for monitoring nitrite levels in biological samples, including blood and tissue extracts . The compound’s interaction with nitrites can also impact cellular signaling pathways and gene expression related to nitric oxide metabolism.

Molecular Mechanism

At the molecular level, N-(1-Naphthyl)ethylenediamine exerts its effects through diazonium coupling reactions. When nitrite ions are present, they react with N-(1-Naphthyl)ethylenediamine to form a diazonium compound. This intermediate then couples with another molecule, such as sulfanilamide, to produce a colored azo compound . This mechanism is the foundation of the Griess test, allowing for the sensitive detection of nitrites in various samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-Naphthyl)ethylenediamine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . In in vitro studies, the formation of colored azo compounds can be monitored over time to assess the stability and reactivity of N-(1-Naphthyl)ethylenediamine.

Dosage Effects in Animal Models

The effects of N-(1-Naphthyl)ethylenediamine in animal models can vary with different dosages. At low doses, the compound is effective in detecting nitrites without causing significant toxicity. At high doses, it may exhibit toxic effects, including irritation and potential disruption of cellular functions . It is essential to determine the appropriate dosage to balance sensitivity and safety in experimental settings.

Metabolic Pathways

N-(1-Naphthyl)ethylenediamine is involved in metabolic pathways related to nitrite metabolism. It interacts with nitrite ions to form diazonium compounds, which then couple with other molecules to produce colored azo compounds . This reaction is crucial for the quantitative analysis of nitrites in biological samples, providing insights into metabolic flux and nitrite levels.

Transport and Distribution

Within cells and tissues, N-(1-Naphthyl)ethylenediamine is transported and distributed based on its interactions with nitrite ions. The compound readily diffuses into cells, where it reacts with nitrites to form colored azo compounds . This reaction facilitates the detection and quantification of nitrites in various biological samples, including blood and tissue extracts.

Subcellular Localization

N-(1-Naphthyl)ethylenediamine’s subcellular localization is primarily determined by its interaction with nitrite ions. The compound is distributed throughout the cytoplasm, where it reacts with nitrites to form diazonium compounds . These intermediates then couple with other molecules to produce colored azo compounds, allowing for the detection of nitrites at the subcellular level.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

N1-(naphtalén-1-yl)éthane-1,2-diamine peut être synthétisé par réaction de la 1-naphtylamine avec la 2-chloroéthanamine. La réaction a généralement lieu dans des conditions contrôlées pour assurer la formation du produit souhaité . Une autre méthode consiste à faire réagir le 1-bromonaphtalène avec l'éthylènediamine, suivie d'une recristallisation dans l'acide chlorhydrique .

Méthodes de production industrielle

La production industrielle de N1-(naphtalén-1-yl)éthane-1,2-diamine implique souvent une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le procédé est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions réactionnelles et des étapes de purification pour garantir que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

N1-(naphtalén-1-yl)éthane-1,2-diamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés naphtyles correspondants.

Réduction : Les réactions de réduction peuvent le convertir en dérivés d'amines plus simples.

Substitution : Il peut participer à des réactions de substitution, où le groupe naphtyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que les réactions de substitution peuvent produire une variété de dérivés naphtyles fonctionnalisés .

Comparaison Avec Des Composés Similaires

Composés similaires

Éthylènediamine : Un analogue plus simple sans le groupe naphtyle.

1-naphtylamine : N'a pas la partie éthylènediamine.

N1,N1-diéthyl-N2-(naphtalén-1-yl)éthane-1,2-diamine : Un dérivé avec des groupes éthyles supplémentaires sur les atomes d'azote.

Unicité

N1-(naphtalén-1-yl)éthane-1,2-diamine est unique en raison de sa combinaison du groupe naphtyle et de la partie éthylènediamine, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend particulièrement utile dans les applications nécessitant une chimie de coordination spécifique et des capacités analytiques .

Propriétés

IUPAC Name |

N'-naphthalen-1-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULAJYZBOLVQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1465-25-4 (di-hydrochloride) | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043744 | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-yellow viscous liquid; [Merck Index] | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-09-7 | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-naphthyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-1-NAPHTHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X37521XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the primary application of N-(1-Naphthyl)ethylenediamine dihydrochloride in analytical chemistry?

A1: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) is widely used as a chromogenic reagent for the spectrophotometric determination of nitrite ions in various matrices, including water, soil, food, and biological samples. [, , , , , , ]. This application stems from its ability to participate in a diazotization-coupling reaction with nitrite, forming a colored azo dye detectable by spectrophotometry.

Q2: Can you elaborate on the mechanism of nitrite detection using N-(1-Naphthyl)ethylenediamine dihydrochloride?

A2: The detection of nitrite with NED involves a two-step process known as the Griess reaction. First, nitrite reacts with an aromatic amine, typically sulfanilamide, under acidic conditions to form a diazonium salt. This diazonium salt then reacts with NED, acting as a coupling agent, to produce a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of nitrite in the sample. [, , , , ].

Q3: What are the advantages of using a composite reagent containing N-(1-Naphthyl)ethylenediamine dihydrochloride for nitrite determination?

A4: Composite reagents containing NED, the diazotizable amine (e.g., sulfanilamide), and the required acid offer several advantages. They simplify the analytical procedure, reduce the risk of errors, and improve reproducibility by ensuring the correct stoichiometry and optimal reaction conditions. [].

Q4: Are there any challenges or limitations associated with using N-(1-Naphthyl)ethylenediamine dihydrochloride in nitrite determination?

A5: Some substances, like ascorbic acid, can interfere with nitrite determination using NED by reacting with nitrite and reducing the color yield. [, ]. This interference can be mitigated by using appropriate sample preparation techniques or by employing alternative extraction methods, such as enzymatic treatment with ascorbate oxidase. [].

Q5: How does pH affect the reaction of N-(1-Naphthyl)ethylenediamine dihydrochloride with the diazotized amine in nitrite determination?

A6: The diazotization-coupling reaction is pH-dependent. While a slightly acidic medium is optimal for diazonium salt formation, a higher pH is favorable for the subsequent coupling reaction with NED. Therefore, pH control is crucial for achieving accurate and reliable results. [, , ].

Q6: What is the role of matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) in studying glucose metabolism in the ocular lens, and how is N-(1-Naphthyl)ethylenediamine dihydrochloride involved?

A7: MALDI IMS provides spatially resolved information on the distribution of glucose metabolites in the lens. NEDC serves as a matrix in MALDI IMS, facilitating the ionization and detection of these metabolites with high sensitivity. []. The technique helps understand metabolic processes related to diabetic cataract formation.

Q7: Can N-(1-Naphthyl)ethylenediamine dihydrochloride be used for analyzing other compounds besides nitrite?

A8: Yes, NED can be used to determine other analytes that can undergo diazotization-coupling reactions. For example, it has been employed in the analysis of pharmaceuticals like cefixime and ceftazidime, where the drug is diazotized and then coupled with NED for spectrophotometric detection. [, ].

Q8: How is N-(1-Naphthyl)ethylenediamine dihydrochloride used in thin-layer chromatography?

A9: NED is used as a visualizing agent in thin-layer chromatography (TLC) for detecting amines. After separating the amines on a TLC plate, spraying with a solution containing a diazonium salt (like Fast Black K salt) followed by NED can lead to the formation of colored spots, allowing for the visualization and identification of different amine compounds. [].

Q9: What is the molecular formula and weight of N-(1-Naphthyl)ethylenediamine dihydrochloride?

A9: The molecular formula of N-(1-Naphthyl)ethylenediamine dihydrochloride is C12H16N2 • 2HCl, and its molecular weight is 261.18 g/mol.

Q10: What spectroscopic techniques are commonly used to characterize N-(1-Naphthyl)ethylenediamine dihydrochloride and its derivatives?

A10: Common spectroscopic techniques used to characterize NED and its derivatives include:

- FT-IR Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H, C-H, and C-N bonds. [, ].

- NMR Spectroscopy (1H and 31P): Useful for determining the structure and purity of the compound and analyzing the substitution patterns in cyclotriphosphazene derivatives. [, ].

- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound and its derivatives. [, ].

Q11: Has N-(1-Naphthyl)ethylenediamine dihydrochloride been explored in the context of cyclochlorotriphosphazene chemistry?

A12: Yes, research has explored using NED as a reagent in reactions with cyclochlorotriphosphazene (N3P3Cl6). These reactions aim to substitute chlorine atoms with NED, yielding partially or fully substituted cyclotriphosphazene derivatives. [, ]. This area of research is relevant for developing novel materials with potentially valuable properties.

Q12: What are the potential benefits of incorporating N-(1-Naphthyl)ethylenediamine into cyclotriphosphazene structures?

A12: Incorporating NED into cyclotriphosphazene structures can lead to compounds with potentially enhanced properties compared to the parent cyclotriphosphazene. These enhanced properties might include:

Q13: What is known about the potential biological activity of N-(1-Naphthyl)ethylenediamine and its derivatives?

A14: Some studies have investigated the antimicrobial activities of NED derivatives, particularly those synthesized by incorporating NED into cyclotriphosphazene structures. These studies have shown that certain derivatives exhibit significant antimicrobial activity against various human pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. [, ].

Q14: Are there any safety concerns associated with handling N-(1-Naphthyl)ethylenediamine dihydrochloride?

A17: While specific safety data for NED dihydrochloride might be limited, it's always recommended to handle chemicals with caution. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information, including appropriate handling procedures, personal protective equipment, and first aid measures. [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.